molecular formula C16H17NO4 B5823369 3,5-dimethoxy-N-(3-methoxyphenyl)benzamide

3,5-dimethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B5823369
M. Wt: 287.31 g/mol
InChI Key: CICCEWDIWGWGTL-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(3-methoxyphenyl)benzamide is an organic compound characterized by the presence of methoxy groups attached to a benzamide structure

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-6-4-5-12(9-13)17-16(18)11-7-14(20-2)10-15(8-11)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCEWDIWGWGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxy-N-(3-methoxyphenyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group on the 4-position of the phenyl ring.

    3,5-Dimethoxy-N-(2-methoxyphenyl)benzamide: Similar structure but with the methoxy group on the 2-position of the phenyl ring.

Uniqueness

3,5-Dimethoxy-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 3-methoxyphenyl group provides distinct steric and electronic properties compared to its 2- and 4-methoxy counterparts, potentially leading to different interactions with molecular targets and varied applications in research and industry.

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